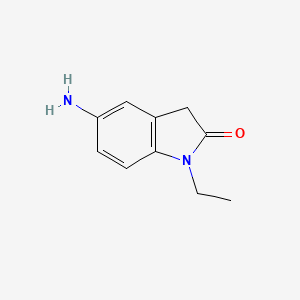
5-氨基-1-乙基吲哚啉-2-酮
描述
5-Amino-1-ethylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in medicinal chemistry
科学研究应用
5-Amino-1-ethylindolin-2-one has numerous applications in scientific research, including:
作用机制
The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its structure. Some indole derivatives act as agonists or antagonists at various receptor sites, while others may inhibit or enhance certain biochemical pathways . The pharmacokinetics of indole derivatives can also vary, influencing their absorption, distribution, metabolism, and excretion .
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others . These effects can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds .
生化分析
Biochemical Properties
5-Amino-1-ethylindolin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell . Additionally, 5-Amino-1-ethylindolin-2-one can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Amino-1-ethylindolin-2-one on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5-Amino-1-ethylindolin-2-one has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Amino-1-ethylindolin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates . This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 5-Amino-1-ethylindolin-2-one can influence gene expression by modulating the activity of transcription factors, proteins that bind to specific DNA sequences and regulate the transcription of genetic information from DNA to mRNA .
Temporal Effects in Laboratory Settings
The effects of 5-Amino-1-ethylindolin-2-one can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, 5-Amino-1-ethylindolin-2-one can degrade, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to 5-Amino-1-ethylindolin-2-one can lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-1-ethylindolin-2-one vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage of 5-Amino-1-ethylindolin-2-one for therapeutic applications.
Metabolic Pathways
5-Amino-1-ethylindolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the glycolytic pathway, leading to changes in the levels of glycolytic intermediates . Additionally, 5-Amino-1-ethylindolin-2-one can affect the flux of metabolites through these pathways, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Amino-1-ethylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 5-Amino-1-ethylindolin-2-one across cellular membranes and its accumulation in specific cellular compartments . For example, certain transporters can actively transport 5-Amino-1-ethylindolin-2-one into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Amino-1-ethylindolin-2-one is crucial for its activity and function. It has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide 5-Amino-1-ethylindolin-2-one to its site of action. For instance, the presence of specific amino acid sequences can direct 5-Amino-1-ethylindolin-2-one to the nucleus, where it can influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethylindolin-2-one can be achieved through various methods, including classical and modern synthetic routes. One common approach involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of transition-metal catalysis or classical methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis .
Industrial Production Methods
Industrial production of 5-Amino-1-ethylindolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
化学反应分析
Types of Reactions
5-Amino-1-ethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
- 5-Amino-1-methylindolin-2-one
- 5-Amino-1-propylindolin-2-one
- 5-Amino-1-butylindolin-2-one
Uniqueness
5-Amino-1-ethylindolin-2-one is unique due to its specific substitution pattern, which influences its chemical properties and biological activities. Compared to similar compounds, the ethyl group at the 1-position may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
5-amino-1-ethyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVLSILSIVNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627604 | |
| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875003-50-2 | |
| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


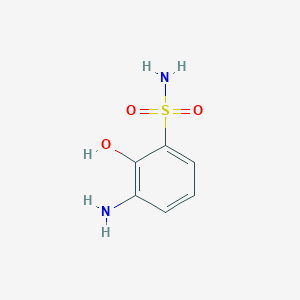

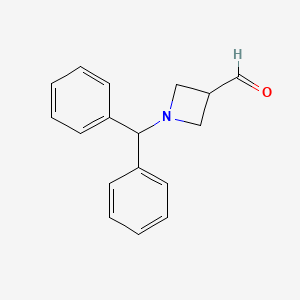
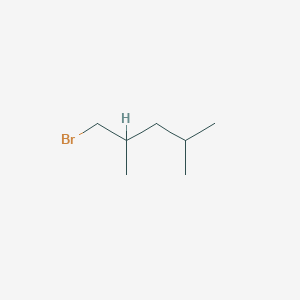

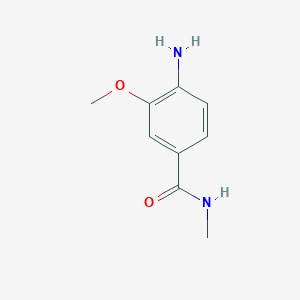


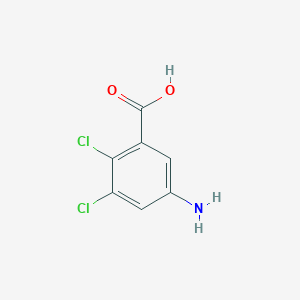

![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)
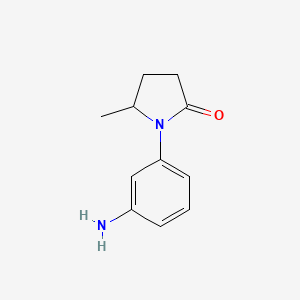
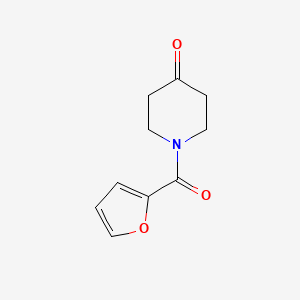
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
